molecular formula C9H7Cl2HgN B14615675 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury CAS No. 58164-66-2

1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury

Cat. No.: B14615675
CAS No.: 58164-66-2
M. Wt: 400.65 g/mol
InChI Key: JSKYOWHPZCFDKT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is a complex organic compound that features a benzene ring substituted with chlorine, isocyano, and dimethyl groups, along with a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The isocyano group can be introduced through a reaction involving an isocyanide precursor, while the chlorine atoms can be added via chlorination reactions. The mercury atom is usually introduced through a reaction with a mercury-containing reagent under controlled conditions to ensure the stability of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as hydroxyl or alkyl groups .

Scientific Research Applications

1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms and mercury can also interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.

Properties

CAS No.

58164-66-2

Molecular Formula

C9H7Cl2HgN

Molecular Weight

400.65 g/mol

IUPAC Name

1,2-dichloro-4-isocyano-3,5-dimethylbenzene;mercury

InChI

InChI=1S/C9H7Cl2N.Hg/c1-5-4-7(10)8(11)6(2)9(5)12-3;/h4H,1-2H3;

InChI Key

JSKYOWHPZCFDKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+]#[C-])C)Cl)Cl.[Hg]

Origin of Product

United States

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